Cas no 78452-59-2 (Boc-β-(2-thienyl)-d-ala-oh dcha)

Boc-β-(2-thienyl)-d-ala-oh dcha is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group and a β-(2-thienyl) side chain on the D-alanine backbone, with a dicyclohexylamine (DCHA) salt form. This compound is primarily used in peptide synthesis, where the Boc group provides temporary protection for the amine functionality, enabling selective deprotection under acidic conditions. The β-(2-thienyl) substitution introduces steric and electronic effects, making it valuable for modifying peptide properties. The DCHA salt enhances solubility and stability, facilitating handling and storage. Its chiral purity and well-defined structure ensure reproducibility in research and pharmaceutical applications, particularly in the development of bioactive peptides and peptidomimetics.
Boc-β-(2-thienyl)-d-ala-oh dcha structure
78452-59-2 structure
Product Name:Boc-β-(2-thienyl)-d-ala-oh dcha
CAS No:78452-59-2
MF:C24H40N2O4S
MW:452.650405883789
MDL:MFCD00236874
CID:553176
Update Time:2025-06-08

Boc-β-(2-thienyl)-d-ala-oh dcha Chemical and Physical Properties

Names and Identifiers

    • BOC-D-2-THIENYLALANINE
    • Boc-b-(2-thienyl)-D-Ala-OH · DCHA
    • Boc-ß-(2-thienyl)-D-alanine dicyclohexylammonium salt
    • Boc-β-(2-thienyl)-D-Ala-OH·DCHA
    • BOC-D-THI-OH
    • RARECHEM BK PT 0213
    • Boc-β-(2-thienyl)-d-ala-oh dcha
    • MDL: MFCD00236874
    • Inchi: 1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1
    • InChI Key: HTHJUPIDDUMKSU-SBSPUUFOSA-N
    • SMILES: S1C=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C.N(C1CCCCC1)C1CCCCC1

Computed Properties

  • Exact Mass: 452.27100
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9

Experimental Properties

  • PSA: 115.90000
  • LogP: 6.29170

Boc-β-(2-thienyl)-d-ala-oh dcha Security Information

  • Safety Instruction: S24/25
  • Safety Term:24/25

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Additional information on Boc-β-(2-thienyl)-d-ala-oh dcha

Comprehensive Guide to Boc-β-(2-thienyl)-d-ala-oh dcha (CAS No. 78452-59-2): Properties, Applications, and Industry Insights

In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, Boc-β-(2-thienyl)-d-ala-oh dcha (CAS No. 78452-59-2) has emerged as a compound of significant interest. This protected amino acid derivative, featuring a thienyl side chain and a Boc (tert-butoxycarbonyl) protecting group, is widely utilized in the development of novel therapeutics and bioactive molecules. Its unique structural attributes, including the chiral D-alanine backbone and the dicyclohexylamine (DCHA) salt form, make it a versatile building block for researchers.

The growing demand for peptide-based drugs and custom amino acid derivatives has propelled the relevance of Boc-β-(2-thienyl)-d-ala-oh dcha. With increasing searches for "Boc-protected amino acids" and "thienylalanine derivatives" in scientific databases, this compound is gaining traction in both academic and industrial settings. Its applications span from drug discovery to material science, particularly in designing molecules with enhanced stability and bioavailability.

One of the key advantages of Boc-β-(2-thienyl)-d-ala-oh dcha lies in its stereochemical purity and compatibility with solid-phase peptide synthesis (SPPS). Researchers frequently inquire about "optimized Boc deprotection conditions" or "DCHA salt solubility in organic solvents", highlighting the need for detailed technical guidance. The compound’s thienyl moiety also contributes to its utility in metal-catalyzed cross-coupling reactions, a hot topic in modern organic chemistry.

From an SEO perspective, trending queries like "CAS 78452-59-2 supplier" and "Boc-β-(2-thienyl)-d-ala-oh dcha price" reflect the commercial interest in this niche chemical. Meanwhile, discussions on "green chemistry alternatives for peptide synthesis" have spurred innovations in the production of such derivatives. The compound’s role in ADC (antibody-drug conjugate) development further aligns with current biopharmaceutical trends.

Quality control remains paramount for Boc-β-(2-thienyl)-d-ala-oh dcha, with analytical techniques like HPLC and chiral chromatography being essential for verifying its enantiomeric excess. The DCHA counterion enhances crystallinity, addressing common challenges in amino acid purification—a frequent pain point for chemists. As regulatory standards tighten, documentation of residual solvent levels and heavy metal content has become crucial for compliance.

Looking ahead, the integration of machine learning in peptide design and the rise of continuous flow chemistry may further optimize the use of Boc-β-(2-thienyl)-d-ala-oh dcha. Its potential in macrocyclic peptides and peptidomimetics continues to inspire cutting-edge research, answering the industry’s call for next-generation therapeutics with improved target specificity.

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